molecular formula C18H22BNO4 B10827956 Unii-M6ZU548fwd CAS No. 2415085-44-6

Unii-M6ZU548fwd

Cat. No.: B10827956
CAS No.: 2415085-44-6
M. Wt: 327.2 g/mol
InChI Key: KXVKOYCGACSUPP-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes and reaction conditions for PF-07038124 are not extensively detailed in publicly available sources. it is known that the compound is formulated as a topical ointment for clinical use . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including synthesis, purification, and formulation into the final product.

Chemical Reactions Analysis

PF-07038124 primarily undergoes reactions typical of phosphodiesterase 4 inhibitors. These reactions include:

    Oxidation: The compound may undergo oxidative metabolism in the body, leading to the formation of various metabolites.

    Reduction: Reduction reactions are less common but may occur under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically metabolites that retain some pharmacological activity .

Scientific Research Applications

PF-07038124 has shown promise in several scientific research applications:

Mechanism of Action

PF-07038124 exerts its effects by selectively inhibiting phosphodiesterase 4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, PF-07038124 increases the levels of cAMP within cells, leading to the suppression of inflammatory responses. The molecular targets and pathways involved include the modulation of cytokine production and the inhibition of inflammatory cell activation .

Comparison with Similar Compounds

PF-07038124 is part of a new class of selective phosphodiesterase 4 subtype B and subtype D inhibitors. Similar compounds include:

These compounds share a similar mechanism of action but differ in their selectivity and potency. PF-07038124 is unique in its specific targeting of phosphodiesterase 4 subtypes B and D, which may result in higher efficacy and fewer side effects compared to less selective inhibitors .

Properties

CAS No.

2415085-44-6

Molecular Formula

C18H22BNO4

Molecular Weight

327.2 g/mol

IUPAC Name

3-[(4R)-2-hydroxyoxaborolan-4-yl]-5-(4-methoxy-3-propoxyphenyl)pyridine

InChI

InChI=1S/C18H22BNO4/c1-3-6-23-18-8-13(4-5-17(18)22-2)14-7-15(11-20-10-14)16-9-19(21)24-12-16/h4-5,7-8,10-11,16,21H,3,6,9,12H2,1-2H3/t16-/m0/s1

InChI Key

KXVKOYCGACSUPP-INIZCTEOSA-N

Isomeric SMILES

B1(C[C@@H](CO1)C2=CN=CC(=C2)C3=CC(=C(C=C3)OC)OCCC)O

Canonical SMILES

B1(CC(CO1)C2=CN=CC(=C2)C3=CC(=C(C=C3)OC)OCCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.